4-Oxo-L-proline

Description

Structure

3D Structure

Properties

IUPAC Name |

(2S)-4-oxopyrrolidine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NO3/c7-3-1-4(5(8)9)6-2-3/h4,6H,1-2H2,(H,8,9)/t4-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFXAFXVXPMUQCQ-BYPYZUCNSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NCC1=O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](NCC1=O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20942014 | |

| Record name | 4-Oxoproline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20942014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4347-18-6, 2002-02-0 | |

| Record name | 4-Oxo-L-proline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4347-18-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Ketoproline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002002020 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Oxo-L-proline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004347186 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Oxoproline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20942014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-oxo-L-proline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.191 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

What are the chemical properties of 4-Oxo-L-proline?

An In-depth Technical Guide to the Chemical Properties of 4-Oxo-L-proline

Introduction

4-Oxo-L-proline, a non-proteinogenic amino acid, stands as a pivotal molecule in the landscape of synthetic chemistry and drug development. As a derivative of L-proline, it possesses a unique structural feature—a ketone group on its pyrrolidine ring—that imparts distinct reactivity and makes it a versatile building block for complex molecular architectures.[1][2] Its significance is underscored by its role as a key intermediate in the synthesis of various pharmaceuticals, including modern antidiabetic and antiviral agents.[3][4] This guide offers a comprehensive exploration of the chemical properties of 4-Oxo-L-proline, designed for researchers, scientists, and professionals in drug development who seek to leverage its unique characteristics. We will delve into its molecular structure, synthesis, reactivity, analytical characterization, and its expanding applications in medicinal chemistry and beyond.

Molecular Structure and Physicochemical Properties

The chemical identity of 4-Oxo-L-proline is defined by its specific arrangement of atoms and functional groups. Its structure consists of a five-membered pyrrolidine ring with a carboxylic acid group at the C2 position in the (S)-configuration, and a ketone at the C4 position.[2] This combination of a secondary amine, a carboxylic acid, and a ketone within a constrained cyclic framework is the source of its unique chemical behavior.

Core Chemical Identifiers

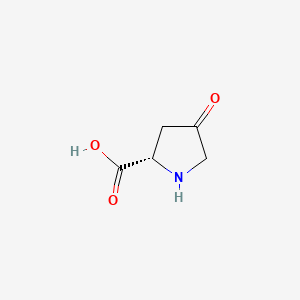

Structural Diagram

Caption: Chemical structure of 4-Oxo-L-proline.

Physicochemical Data Summary

The physical and chemical properties of 4-Oxo-L-proline are crucial for its handling, purification, and application in various reactions. The data below has been compiled from various chemical databases and literature sources.

| Property | Value | Reference |

| Physical State | Solid | |

| Melting Point | 134-140 °C (as hydrobromide salt) | |

| Boiling Point | 341.8 ± 42.0 °C (Predicted) | [1] |

| Density | 1.380 ± 0.06 g/cm³ (Predicted) | [1] |

| Optical Rotation ([α]22/D) | -32.0° (c=0.5 in methanol, as HBr salt) | |

| pKa | 3.83 ± 0.20 (Predicted, for N-Cbz derivative) | [5] |

| XLogP3 | -3.3 | [2] |

| Polar Surface Area | 66.4 Ų | [2] |

| Storage Temperature | 2-8°C |

Synthesis and Reactivity

The utility of 4-Oxo-L-proline as a synthetic intermediate is largely dependent on efficient and scalable synthetic routes and a predictable pattern of chemical reactivity.

Synthesis from L-Hydroxyproline

The most prevalent and economically viable method for synthesizing 4-Oxo-L-proline derivatives is through the oxidation of the readily available and inexpensive L-hydroxyproline.[3] This transformation targets the secondary alcohol at the C4 position. To prevent unwanted side reactions, the amino group is typically protected prior to oxidation using standard protecting groups such as tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz).[3]

Caption: General workflow for the synthesis of 4-Oxo-L-proline.

Exemplary Synthetic Protocol (One-Pot Method for N-Boc-4-oxo-L-proline): This protocol is adapted from the general methodology described in patent literature for the synthesis of 4-oxo-L-proline derivatives.[3]

-

Protection: L-hydroxyproline is dissolved in a suitable aqueous solvent system. An amino-group protecting agent, such as Di-tert-butyl dicarbonate (Boc₂O), is added, and the reaction is stirred until the protection is complete (monitored by TLC).

-

Oxidation: An oxidant, such as sodium hypochlorite in the presence of a TEMPO catalyst, is added to the solution containing the N-protected intermediate. The mixture is allowed to react, converting the hydroxyl group to a ketone.

-

Workup: The reaction is quenched, and the pH is adjusted to acidic conditions (e.g., pH 3-4) using an inorganic acid like HCl.[3]

-

Extraction & Purification: The product is extracted into an organic solvent (e.g., ethyl acetate). The combined organic layers are washed, dried over an anhydrous salt (e.g., Na₂SO₄), and concentrated under reduced pressure. The crude product is then purified, typically by recrystallization, to yield the N-protected 4-oxo-L-proline derivative.[3]

Causality: The one-pot procedure is advantageous for industrial applications as it minimizes handling and purification of intermediates, making the process more efficient and cost-effective.[3] The choice of protecting group is critical; Boc is often preferred due to its stability during oxidation and its ease of removal under acidic conditions.

Chemical Reactivity

The reactivity of 4-Oxo-L-proline is dominated by its three functional groups:

-

Ketone Group : This is the most versatile handle for further chemical modification. It can undergo a wide range of carbonyl chemistry, including reduction back to hydroxyproline, reductive amination to introduce new amine functionalities, and Wittig reactions. This reactivity is central to its use in "proline editing" for creating diverse peptide structures.[6][7]

-

Secondary Amine : The nitrogen atom can be acylated, alkylated, or used in peptide bond formation. This is the site of attachment for protecting groups during synthesis.

-

Carboxylic Acid : This group readily participates in esterification and amide bond formation, allowing for its incorporation into peptide chains using standard solid-phase or solution-phase peptide synthesis methodologies.[4]

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and structure of 4-Oxo-L-proline and its derivatives. A combination of spectroscopic and chromatographic techniques is typically employed.

Spectroscopic Methods

-

Infrared (IR) Spectroscopy : A key diagnostic feature is the strong C=O stretching vibration of the cyclic ketone. This peak typically appears in the region of 1750-1770 cm⁻¹. Notably, the frequency of this vibration is highly sensitive to the local electrostatic environment and hydration, making 4-Oxo-L-proline a valuable site-specific infrared probe for studying protein structure and dynamics.[8][9]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are used to confirm the overall structure. An interesting characteristic observed in NMR spectra is that 4-Oxo-L-proline can exist in equilibrium with its hydrate form in aqueous solutions.[6]

Chromatographic Methods

-

High-Performance Liquid Chromatography (HPLC) : HPLC is a standard method for assessing purity and for quantification. Due to the lack of a strong chromophore, derivatization is often required for sensitive detection. Pre-column derivatization with reagents like 7-fluoro-4-nitrobenzo-2-oxa-1,3-diazole (NBD-F) allows for highly sensitive fluorescence detection.[10]

-

Liquid Chromatography-Mass Spectrometry (LC-MS) : This is a powerful technique for the definitive identification of 4-Oxo-L-proline, especially in complex mixtures like biological samples. It provides both retention time data and a mass-to-charge ratio, confirming the molecular weight of the compound.[11]

Caption: A typical analytical workflow for 4-Oxo-L-proline.

Protocol: LC-ESI-MS Analysis of 4-Oxo-L-proline This protocol is based on methodologies used for analyzing 4-Oxo-L-proline in enzymatic reactions.[11]

-

Sample Preparation : The sample is appropriately diluted in a starting mobile phase (e.g., 99% water with 0.1% formic acid).

-

Chromatography :

-

Column : A suitable reversed-phase column (e.g., ACE Excel 2 AQ, 2.1 mm × 100 mm).[11]

-

Mobile Phase A : Water with 0.1% formic acid.

-

Mobile Phase B : Acetonitrile with 0.1% formic acid.

-

Flow Rate : 300 µL/min.

-

Gradient : A linear gradient is run to elute the compound, for example, starting with 1% B, increasing to 99% B, followed by re-equilibration.[11]

-

-

Mass Spectrometry :

-

Ionization : Electrospray Ionization (ESI) in positive or negative ion mode.

-

Analysis : The mass analyzer is set to scan for the expected mass-to-charge ratio (m/z) of 4-Oxo-L-proline.

-

Self-Validation: This method is self-validating by comparing the retention time and the measured mass of the analyte to that of an authentic 4-Oxo-L-proline standard run under identical conditions. The high mass accuracy of modern mass spectrometers provides unambiguous identification.

Biological Significance and Applications

While not incorporated into proteins during translation, 4-Oxo-L-proline and its metabolic relatives play important roles in biology and are powerful tools in biomedical research.

Biological Context

4-Oxo-L-proline is classified as a metabolite and has been detected in human blood.[2][12] Its biological relevance is closely tied to the metabolism of proline and hydroxyproline. Research has shown that 4-Oxo-L-proline (referred to as ketoproline in older literature) can be enzymatically reduced to hydroxyproline in tissues like the kidney.[7] This links it to the biology of collagen, the most abundant protein in mammals, where 4-hydroxyproline is a critical component for stabilizing the triple helix structure.[13] Furthermore, 4-Oxo-L-proline can inhibit the breakdown of hydroxyproline, suggesting a potential role in regulating collagen turnover.[7][14]

Applications in Drug Development and Research

The true value of 4-Oxo-L-proline for scientists lies in its application as a versatile synthetic precursor and research tool.

-

Pharmaceutical Intermediate : It is a crucial building block for important drugs. For example, N-Boc-4-oxo-L-proline is a key intermediate in the synthesis of the antidiabetic drug teneligliptin and the hepatitis C virus (HCV) inhibitor ledipasvir.[3]

-

Peptide and Protein Engineering : The ketone functionality allows for the site-specific introduction of a wide array of chemical groups onto a peptide backbone, a technique known as "proline editing".[6] This enables the synthesis of peptides with novel functions for therapeutic or diagnostic purposes.

-

Probing Molecular Interactions : As mentioned, the ketone's IR stretching frequency is a sensitive reporter of its local environment. This allows researchers to incorporate 4-Oxo-L-proline into a peptide and use IR spectroscopy to study subtle changes in protein conformation, hydration, and electrostatic fields during processes like folding or binding.[8][9]

-

Neuropharmacology and Anti-inflammatory Research : As a proline derivative, it is used to develop novel therapeutic agents targeting neurological disorders and inflammatory conditions, leveraging the importance of proline-rich structures in biological recognition events.[4]

Caption: Major applications of 4-Oxo-L-proline in science.

Conclusion

4-Oxo-L-proline is far more than a simple amino acid derivative. Its unique combination of a constrained cyclic backbone and a reactive ketone functionality establishes it as a high-value molecule for chemists and drug developers. From its efficient synthesis from L-hydroxyproline to its application as a key intermediate for life-saving drugs and as a sophisticated probe for fundamental biochemical research, its chemical properties are central to its utility. As synthetic methodologies become more advanced and our understanding of biological systems deepens, the importance and application of 4-Oxo-L-proline are poised to expand even further, solidifying its role as a cornerstone of modern medicinal and chemical biology.

References

-

Metabolic engineering strategy for synthetizing trans-4-hydroxy-l-proline in microorganisms. (2021). National Center for Biotechnology Information. [Link]

- CN104788353A - Method for synthesizing 4-oxo-L-proline derivative.

-

4-oxo-L-proline | C5H7NO3 | CID 107541. PubChem, National Institutes of Health. [Link]

-

Cas 2577-38-0, violapterin. LookChem. [Link]

-

4-Oxoproline. mzCloud. [Link]

-

Chemical Substance Search - 2577-38-0. eChemPortal. [Link]

-

CAS No. 2577-38-0. Chemsrc. [Link]

-

Showing metabocard for 4-Oxo-L-proline (HMDB0246561). Human Metabolome Database. [Link]

-

4-Oxo-L-proline hydrobromide. Chem-Impex International. [Link]

-

Kinetic and Thermodynamic Characterization of Human 4-Oxo-l-proline Reductase Catalysis. (2021). Biochemistry, ACS Publications. [Link]

-

Degradation of trans-4-hydroxy-l-proline via hydroxyproline epimerase... ResearchGate. [Link]

-

Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. (2016). PubMed Central, National Institutes of Health. [Link]

-

The importance of proline residues in the structure, stability and susceptibility to proteolytic degradation of collagens. (2008). PubMed, National Institutes of Health. [Link]

-

N-carbobenzyloxy-4-keto-L-proline. Protheragen. [Link]

-

Studies on 4-keto-L-proline. (1959). PubMed, National Institutes of Health. [Link]

-

4-oxo-L-proline (CHEBI:16821). EMBL-EBI. [Link]

-

A novel synthetic route to L-proline. OPUS - Universität Stuttgart. [Link]

-

4-Oxoproline as a Site-Specific Infrared Probe: Application to Assess Proline Isomerization and Dimer Formation. (2019). National Center for Biotechnology Information. [Link]

-

Innovative and Rapid Procedure for 4-Hydroxyproline Determination in Meat-Based Foods. Earthworm Express. [Link]

-

4-Oxoproline as a Site-Specific Infrared Probe: Application To Assess Proline Isomerization and Dimer Formation. (2019). PubMed, National Institutes of Health. [Link]

-

Fluorometric determination of proline in honey by high-performance liquid chromatography after pre-column derivatization. RSC Publishing. [Link]

-

Innovative and Rapid Procedure for 4-Hydroxyproline Determination in Meat-Based Foods. (2012). Springer. [Link]

-

3-Fluoro-4-hydroxyprolines: Synthesis, Conformational Analysis, and Stereoselective Recognition by the VHL E3 Ubiquitin Ligase for Targeted Protein Degradation. (2018). Journal of the American Chemical Society. [Link]

-

Proline-Based Tectons and Supramolecular Synthons for Drug Design 2.0: A Case Study of ACEI. (2021). PubMed Central, National Institutes of Health. [Link]

Sources

- 1. 4-oxo-L-proline CAS#: 4347-18-6 [chemicalbook.com]

- 2. 4-oxo-L-proline | C5H7NO3 | CID 107541 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CN104788353A - Method for synthesizing 4-oxo-L-proline derivative - Google Patents [patents.google.com]

- 4. chemimpex.com [chemimpex.com]

- 5. N-carbobenzyloxy-4-keto-L-proline - Protheragen [protheragen.ai]

- 6. Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Studies on 4-keto-L-proline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 4-Oxoproline as a Site-Specific Infrared Probe: Application to Assess Proline Isomerization and Dimer Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 4-Oxoproline as a Site-Specific Infrared Probe: Application To Assess Proline Isomerization and Dimer Formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.rsc.org [pubs.rsc.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Human Metabolome Database: Showing metabocard for 4-Oxo-L-proline (HMDB0246561) [hmdb.ca]

- 13. The importance of proline residues in the structure, stability and susceptibility to proteolytic degradation of collagens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

A Technical Guide to the Synthesis of 4-Oxo-L-proline from L-hydroxyproline: Strategies, Methodologies, and Mechanistic Insights

This in-depth technical guide provides a comprehensive overview of the synthesis of 4-Oxo-L-proline, a pivotal building block in contemporary drug discovery and development. We will explore the chemical logic underpinning various synthetic routes originating from the readily available and cost-effective starting material, L-hydroxyproline. This document is intended for researchers, chemists, and professionals in the pharmaceutical and life sciences sectors, offering both theoretical understanding and practical, actionable protocols.

Introduction: The Strategic Importance of 4-Oxo-L-proline

4-Oxo-L-proline, a non-proteinogenic amino acid derivative, has emerged as a highly valuable chiral intermediate in medicinal chemistry.[1][2] Its rigid, stereochemically defined pyrrolidine core makes it an attractive scaffold for the synthesis of complex bioactive molecules. Notably, it serves as a key precursor in the production of various pharmaceuticals, including agents targeting neurological disorders and important antiviral and antidiabetic drugs.[3][4] The strategic value of 4-Oxo-L-proline lies in its utility as a versatile synthon, enabling the introduction of diverse functionalities at the C4 position of the proline ring.

The primary and most economically viable route to 4-Oxo-L-proline begins with L-hydroxyproline, an abundant natural amino acid derived from collagen.[5][6][7] The core chemical transformation is the selective oxidation of the secondary alcohol at the C4 position to a ketone. This seemingly straightforward conversion is nuanced by the need to manage the reactivity of the secondary amine and the carboxylic acid functionalities inherent to the parent amino acid.

This guide will dissect the prevalent synthetic strategies, from classical methods to modern, greener alternatives, providing a rationale for methodological choices and detailed experimental frameworks.

Synthetic Strategies: A Comparative Analysis

The conversion of L-hydroxyproline to 4-Oxo-L-proline necessitates a selective oxidation of the secondary alcohol. The choice of oxidant and overall synthetic strategy is dictated by factors such as yield, purity, scalability, cost, and environmental impact. A crucial consideration in this synthesis is the protection of the secondary amine to prevent undesired side reactions.

Protection of the Amino Group

Prior to oxidation, the secondary amine of L-hydroxyproline is typically protected to prevent N-oxidation or other side reactions. Common protecting groups include tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz). The choice of protecting group is often influenced by the subsequent reaction conditions and the desired deprotection strategy.

A generalized workflow for the synthesis is depicted below:

Sources

- 1. 4-oxo-L-proline | C5H7NO3 | CID 107541 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-oxo-L-proline (CHEBI:16821) [ebi.ac.uk]

- 3. chemimpex.com [chemimpex.com]

- 4. CN104788353A - Method for synthesizing 4-oxo-L-proline derivative - Google Patents [patents.google.com]

- 5. Page loading... [guidechem.com]

- 6. Hydroxyproline - Wikipedia [en.wikipedia.org]

- 7. Hydroxyproline in animal metabolism, nutrition, and cell signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Characterization of 4-Oxo-L-proline

For Researchers, Scientists, and Drug Development Professionals

Preamble: The Structural Significance of 4-Oxo-L-proline

4-Oxo-L-proline, a derivative of the amino acid L-proline, serves as a crucial non-proteinogenic L-alpha-amino acid and a valuable chiral building block in medicinal and industrial applications.[1][2][] Its rigid pyrrolidine ring, substituted with a ketone at the C4 position, imparts unique conformational constraints that are leveraged in the synthesis of complex pharmaceuticals and peptidomimetics.[4] An unambiguous and comprehensive structural characterization is paramount to ensuring its purity, stereochemical integrity, and suitability for downstream applications. This guide provides an in-depth, multi-technique spectroscopic approach to the definitive characterization of 4-Oxo-L-proline, grounded in field-proven methodologies and first-principles analysis.

Core Analytical Strategy: A Multi-Pronged Spectroscopic Approach

The definitive characterization of a molecule like 4-Oxo-L-proline relies not on a single technique, but on the synergistic integration of data from multiple spectroscopic methods. Each technique probes a different aspect of the molecular structure, and together they provide a comprehensive and self-validating dataset. Our core strategy involves Nuclear Magnetic Resonance (NMR) for mapping the covalent framework, Mass Spectrometry (MS) for determining molecular weight and elemental composition, Infrared (IR) Spectroscopy for identifying functional groups, and Circular Dichroism (CD) for confirming stereochemistry.

Caption: Integrated workflow for the spectroscopic characterization of 4-Oxo-L-proline.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

NMR spectroscopy is the cornerstone of small molecule characterization, providing detailed information about the carbon-hydrogen framework. For 4-Oxo-L-proline, both ¹H and ¹³C NMR are essential.

¹H NMR Spectroscopy: Proton Environment and Connectivity

The ¹H NMR spectrum reveals the chemical environment of each proton and their connectivity through spin-spin coupling. Due to the molecule's polarity, deuterated water (D₂O) is a suitable solvent.[5] The protons on the pyrrolidine ring are diastereotopic, leading to complex splitting patterns that are highly informative.

Expected ¹H NMR Data (in D₂O, ~500 MHz)

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

| H2 (α-proton) | ~4.5 - 4.7 | dd | J ≈ 8.5, 4.0 | Deshielded by adjacent COOH and N. Coupled to two non-equivalent H3 protons. |

| H3a, H3b | ~2.7 - 2.9 | m | - | Complex multiplet due to coupling with H2 and geminal coupling. Adjacent to C4 ketone. |

| H5a, H5b | ~3.8 - 4.0 | m | - | Deshielded by adjacent nitrogen. Complex coupling with each other. |

Note: The NH and OH protons will typically exchange with the D₂O solvent and will not be observed.

¹³C NMR Spectroscopy: The Carbon Skeleton

The ¹³C NMR spectrum provides a count of unique carbon atoms and information about their hybridization and electronic environment. The presence of two carbonyl carbons (ketone and carboxylic acid) is a key diagnostic feature.

Expected ¹³C NMR Data (in D₂O, ~125 MHz)

| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Rationale |

| C=O (Ketone) | ~205 - 215 | Characteristic chemical shift for a ketone carbonyl. |

| C=O (Acid) | ~175 - 180 | Characteristic chemical shift for a carboxylic acid carbonyl. |

| C2 (α-carbon) | ~58 - 62 | Carbon adjacent to nitrogen and carboxylic acid. |

| C5 | ~50 - 55 | Carbon adjacent to nitrogen. |

| C3 | ~38 - 42 | Methylene carbon adjacent to the ketone. |

Experimental Protocol: NMR Sample Preparation and Acquisition

Rationale for Protocol Choices:

-

Solvent: D₂O is chosen for its ability to dissolve the polar amino acid and to eliminate interfering signals from labile O-H and N-H protons.[5][6]

-

Concentration: A concentration of 5-25 mg/mL for ¹H NMR and up to 50-100 mg/mL for ¹³C NMR is recommended to ensure a good signal-to-noise ratio within a reasonable acquisition time.[7][8]

-

Internal Standard: An internal standard like DSS (2,2-dimethyl-2-silapentane-5-sulfonate) is used for accurate chemical shift referencing in aqueous solutions.[6]

Step-by-Step Protocol:

-

Sample Weighing: Accurately weigh 10-20 mg of 4-Oxo-L-proline into a clean, dry vial.

-

Solvent Addition: Add 0.6-0.7 mL of D₂O containing a known concentration of DSS.

-

Dissolution: Vortex the vial until the sample is completely dissolved. A homogeneous solution is critical for high-quality spectra.[7] If particulates remain, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.

-

Transfer: Carefully transfer the solution to a clean, high-quality 5 mm NMR tube.

-

Acquisition: Acquire the ¹H spectrum, followed by the ¹³C spectrum. Standard parameters for small molecule acquisition are typically sufficient.

Mass Spectrometry (MS): Molecular Weight and Formula Verification

Mass spectrometry provides the exact molecular weight of the analyte, which is a critical piece of evidence for structural confirmation. Electrospray Ionization (ESI) is the preferred method for polar, non-volatile molecules like amino acids.[9][10]

Expected ESI-MS Data

4-Oxo-L-proline has a monoisotopic mass of 129.0426 g/mol .[1] In ESI-MS, it is typically observed as a protonated or deprotonated molecule.

-

Positive Ion Mode: Expect a prominent ion at m/z 130.0504, corresponding to the protonated molecule [M+H]⁺.

-

Negative Ion Mode: Expect a prominent ion at m/z 128.0348, corresponding to the deprotonated molecule [M-H]⁻.

High-resolution mass spectrometry (HRMS) can provide mass accuracy within 5 ppm, allowing for the unambiguous determination of the elemental formula (C₅H₇NO₃).

Tandem MS (MS/MS) for Structural Fragmentation

Collision-Induced Dissociation (CID) of the parent ion can provide further structural information. A characteristic fragmentation pathway for the [M+H]⁺ ion involves the neutral loss of formic acid (HCOOH, 46 Da) or the loss of CO₂ (44 Da) and H₂O (18 Da).

Caption: A plausible fragmentation pathway for protonated 4-Oxo-L-proline in MS/MS.

Experimental Protocol: LC-MS Analysis

Rationale for Protocol Choices:

-

Mobile Phase: A simple mobile phase of methanol or acetonitrile in water with a small amount of formic acid (0.1%) is used to ensure good ionization in positive mode and provide sharp chromatographic peaks.[11]

-

Column: A reverse-phase C18 column is often suitable, but for highly polar molecules, a HILIC (Hydrophilic Interaction Liquid Chromatography) column may provide better retention.

Step-by-Step Protocol:

-

Sample Preparation: Prepare a stock solution of 4-Oxo-L-proline in the mobile phase at a concentration of ~1 mg/mL. Dilute this stock to a final concentration of 1-10 µg/mL.

-

LC System Setup: Equilibrate the LC system with the chosen mobile phase (e.g., 50:50 Methanol:Water with 0.1% Formic Acid) at a flow rate of 0.2-0.5 mL/min.

-

MS Setup: Set the ESI source to positive ion mode. Optimize source parameters (e.g., capillary voltage, gas flow, temperature) for maximum signal intensity of the target m/z 130.

-

Injection: Inject 1-5 µL of the diluted sample.

-

Data Acquisition: Acquire data in full scan mode to observe the parent ion. If desired, perform a separate run with targeted MS/MS on the m/z 130 ion to obtain fragmentation data.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and effective technique for identifying the key functional groups within a molecule. The spectrum of 4-Oxo-L-proline will be dominated by absorptions from its carbonyl and amine/acid groups.

Expected IR Absorption Bands

The C=O stretching vibration of the ketone in 4-oxoproline is particularly sensitive to its local environment and can be used as a site-specific infrared probe.[12][13]

Key Diagnostic IR Peaks

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Notes |

| ~3300-2500 | O-H stretch | Carboxylic Acid | Very broad band due to hydrogen bonding. |

| ~3100-3000 | N-H stretch | Secondary Amine (as ammonium) | Often overlaps with the broad O-H band. |

| ~1760 | C=O stretch | Ketone | This frequency is in a relatively uncongested region of the protein IR spectrum.[12] |

| ~1725 | C=O stretch | Carboxylic Acid | The protonated form of the carboxylic acid group of amino acids typically appears around 1730 cm⁻¹.[12] |

| ~1630 | N-H bend | Amine | Confirms the presence of the secondary amine. |

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

Rationale for Protocol Choices:

-

ATR: ATR is a modern, convenient sampling technique that requires minimal sample preparation and is suitable for solid powder samples.

Step-by-Step Protocol:

-

Background Scan: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty crystal.

-

Sample Application: Place a small amount (a few milligrams) of the solid 4-Oxo-L-proline powder onto the ATR crystal.

-

Apply Pressure: Use the pressure clamp to ensure good contact between the sample and the crystal.

-

Sample Scan: Acquire the sample spectrum. Typically, 16-32 scans are co-added to produce a high-quality spectrum.

-

Cleaning: Thoroughly clean the crystal with an appropriate solvent (e.g., isopropanol) after analysis.

Circular Dichroism (CD) Spectroscopy: Confirmation of Stereochemistry

As a chiral molecule containing a carbonyl chromophore, 4-Oxo-L-proline is an excellent candidate for analysis by Circular Dichroism (CD) spectroscopy. CD measures the differential absorption of left and right circularly polarized light, providing a unique spectral signature for chiral molecules.

Expected CD Spectrum

The ketone C=O group exhibits an n→π* electronic transition at around 280-300 nm. In a chiral environment, this transition will give rise to a "Cotton effect" in the CD spectrum. For the L-enantiomer, a specific positive or negative peak is expected in this region, confirming the (2S) stereochemistry. The sign and magnitude of the Cotton effect are highly sensitive to the conformation of the pyrrolidine ring.

Integrated Data Summary and Conclusion

The true power of this multi-technique approach lies in the integration of all data points. The NMR spectra confirm the covalent bonding framework, the high-resolution MS confirms the exact mass and elemental composition, the IR spectrum verifies the presence of all key functional groups, and the CD spectrum confirms the absolute stereochemistry. When combined, these datasets provide an unambiguous and robust characterization of 4-Oxo-L-proline, meeting the rigorous standards required for research and pharmaceutical development.

Summary of Key Spectroscopic Data for 4-Oxo-L-proline

| Technique | Key Information Provided | Expected Results |

| ¹H NMR | Proton environments, J-coupling | Distinct signals for H2, H3, H5 protons with characteristic splitting. |

| ¹³C NMR | Carbon skeleton | Five distinct carbon signals, including two carbonyls (~210 ppm and ~177 ppm). |

| HR-ESI-MS | Molecular Formula | [M+H]⁺ at m/z 130.0504 (for C₅H₈NO₃⁺). |

| FTIR | Functional Groups | Strong C=O stretches (~1760, ~1725 cm⁻¹), broad O-H stretch. |

| CD | Absolute Stereochemistry | Characteristic Cotton effect for the ketone n→π* transition. |

This comprehensive guide outlines the necessary spectroscopic methodologies to ensure the identity, purity, and stereochemical integrity of 4-Oxo-L-proline, providing a foundation of trust and reliability for its use in scientific discovery and drug development.

References

-

Human Metabolome Database. (2021). Metabocard for 4-Oxo-L-proline (HMDB0246561). HMDB. [Link]

-

Abaskharon, R. M., Mukherjee, D., & Gai, F. (2019). 4-Oxoproline as a Site-Specific Infrared Probe: Application to Assess Proline Isomerization and Dimer Formation. The Journal of Physical Chemistry B, 123(24), 5079–5085. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 107541, 4-oxo-L-proline. PubChem. [Link]

-

Chen, R. R., & Zhang, G. Q. (2021). Metabolic engineering strategy for synthetizing trans-4-hydroxy-l-proline in microorganisms. AMB Express, 11(1), 61. [Link]

-

ResearchGate. (n.d.). ¹H NMR spectra of L-proline and (ProH)3[PW12O40]. ResearchGate. [Link]

-

PubMed. (2019). 4-Oxoproline as a Site-Specific Infrared Probe: Application To Assess Proline Isomerization and Dimer Formation. PubMed. [Link]

-

FooDB. (2020). Showing Compound 4-Oxoproline (FDB098374). FooDB. [Link]

-

NIST. (n.d.). DL-Proline, 5-oxo-. NIST WebBook. [Link]

-

Hirayama, A., & Soga, T. (2012). Amino Acid Analysis by Capillary Electrophoresis Electrospray Ionization Mass Spectrometry. Analytical Chemistry, 84(15), 6488-6494. [Link]

-

Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Organomation. [Link]

-

Nanalysis. (2024). Guide: Preparing a Sample for NMR analysis – Part I. Nanalysis. [Link]

-

Chemistry LibreTexts. (2021). 10.1: Chiral Proline Based Reactions. Chemistry LibreTexts. [Link]

-

ResearchGate. (n.d.). Circular dichroism spectra of proline precursor and neat L-proline. ResearchGate. [Link]

-

Chemistry LibreTexts. (2020). Lab 7: Electrospray Mass Spectrometry. Chemistry LibreTexts. [Link]

-

The Royal Society of Chemistry. (2021). Chapter 8: NMR Approaches for Probing the Polar Metabolome. Royal Society of Chemistry. [Link]

-

Wiley-VCH. (n.d.). Mass Spectrometry of Amino Acids and Proteins. Wiley-VCH. [Link]

-

ResearchGate. (n.d.). 13C NMR chemical shifts 6" (tpm, relative to internal TMS) of proline.... ResearchGate. [Link]

-

Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. [Link]

-

ResearchGate. (n.d.). FT-IR spectra of (a) L-proline, (b) Fe3O4@L-proline, and (c) Fe3O4@L-proline-SO3H. ResearchGate. [Link]

-

ResearchGate. (n.d.). 1H NMR spectra of L-proline and [ProH]3PW12O40. ResearchGate. [Link]

-

D'Oca, M. G. M., et al. (2010). Stereoselective Synthesis of Quaternary Proline Analogues. Chemical Reviews, 110(7), 4167-4191. [Link]

-

Choudhary, A., & Raines, R. T. (2011). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Journal of the American Chemical Society, 133(32), 12848–12851. [Link]

-

ResearchGate. (n.d.). Electrospray ionization mass spectrometry spectra of amino acids before.... ResearchGate. [Link]

-

Emwas, A. H., et al. (2019). Sample Preparation and Data Analysis for NMR-Based Metabolomics. Methods in Molecular Biology, 1862, 23-53. [Link]

-

Sazepin, B., et al. (2025). Exploring Naproxen Cocrystals Through Solid‐State Vibrational Circular Dichroism. Chirality. [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000725). HMDB. [Link]

-

SID. (n.d.). FT-IR, FT-RAMAN AND SERS SPECTRA OF L-PROLINE. SID. [Link]

-

ResearchGate. (n.d.). 13C NMR chemical shifts of the carbonyl carbons of.... ResearchGate. [Link]

-

ResearchGate. (2023). Gas Phase Fragmentation Behavior of Proline in Macrocyclic b7 Ions. ResearchGate. [Link]

-

Wang, J., et al. (2016). Determination of Proline in Human Serum by a Robust LC-MS/MS Method. Journal of Chromatography B, 1021, 213-219. [Link]

-

NIST. (n.d.). DL-Proline, 5-oxo-. NIST WebBook. [Link]

Sources

- 1. 4-oxo-L-proline | C5H7NO3 | CID 107541 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Metabolic engineering strategy for synthetizing trans-4-hydroxy-l-proline in microorganisms - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]

- 6. books.rsc.org [books.rsc.org]

- 7. organomation.com [organomation.com]

- 8. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Electrospray Ionization - Creative Proteomics [creative-proteomics.com]

- 11. Determination of Proline in Human Serum by a Robust LC-MS/MS Method: Application to Identification of Human Metabolites as Candidate Biomarkers for Esophageal Cancer Early Detection and Risk Stratification - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 4-Oxoproline as a Site-Specific Infrared Probe: Application to Assess Proline Isomerization and Dimer Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 4-Oxoproline as a Site-Specific Infrared Probe: Application To Assess Proline Isomerization and Dimer Formation - PubMed [pubmed.ncbi.nlm.nih.gov]

4-Oxo-L-proline: An Enigmatic Amino Acid at the Crossroads of Metabolism and Disease

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

4-Oxo-L-proline, a derivative of the proteinogenic amino acid L-proline, occupies a precarious position in mammalian biochemistry. Long considered a minor or even exogenous molecule, recent discoveries have illuminated its connection to a physiologically significant metabolic pathway with implications for cancer therapy and collagen-related disorders. This in-depth technical guide synthesizes the current understanding of 4-Oxo-L-proline, addressing its contentious natural occurrence, exploring its metabolic context, and providing detailed experimental protocols for its study. We delve into the enzymatic basis for its conversion to the bioactive compound cis-4-hydroxy-L-proline and elucidate the downstream cellular effects. This document serves as a comprehensive resource for researchers navigating the burgeoning field of proline analog metabolism and its therapeutic potential.

The Question of Natural Occurrence: An Endogenous Metabolite or a Xenobiotic Echo?

The classification of 4-Oxo-L-proline as a naturally occurring amino acid in humans is a subject of ongoing clarification. While it is not one of the 20 proteinogenic amino acids, evidence points towards its presence in biological systems. The Human Metabolome Database (HMDB) presents a nuanced view, categorizing it as part of the human "exposome"—a collection of all exposures from environmental and occupational sources—and stating it is not a naturally occurring metabolite[1]. However, the same database acknowledges its detection in human blood[1]. This suggests that its presence may be transient, dependent on specific physiological or pathological states, or derived from external sources.

In contrast to the ambiguity in mammals, 4-Oxo-L-proline has been reported in the bacterium Paraburkholderia[2]. Furthermore, a 4-oxoproline moiety is found within the structure of the antibiotic actinomycin X, produced by Streptomyces antibioticus. These findings in the microbial world suggest that biosynthetic pathways for this imino acid exist in nature. The detection of 4-Oxoproline in cow's milk further indicates its potential entry into the human system through dietary intake[3].

The most compelling argument for its endogenous relevance in humans comes from the discovery and characterization of a specific human enzyme, 4-oxo-L-proline reductase, which utilizes 4-Oxo-L-proline as its substrate[4][5]. The existence of a dedicated enzyme strongly implies the endogenous presence of its substrate, even if at low concentrations.

The Metabolic Fate of 4-Oxo-L-proline: The 4-Oxo-L-proline Reductase (BDH2) Pathway

The primary known metabolic route for 4-Oxo-L-proline in mammals is its reduction to cis-4-hydroxy-L-proline, a reaction catalyzed by the enzyme 4-oxo-L-proline reductase (EC 1.1.1.104)[5]. This enzyme was recently identified as the previously characterized 3-hydroxybutyrate dehydrogenase 2 (BDH2)[4][5].

The Enzyme: 4-Oxo-L-proline Reductase (BDH2)

Human BDH2 is a member of the short-chain dehydrogenase/reductase (SDR) superfamily[5]. It is an NAD(H)-dependent oxidoreductase with a preference for cyclic substrates[6]. The enzyme catalyzes the stereoselective conversion of 4-Oxo-L-proline to cis-4-hydroxy-L-proline[4]. Kinetic and thermodynamic studies have shown that the reaction equilibrium strongly favors the formation of cis-4-hydroxy-L-proline[7][8].

The catalytic triad in human BDH2 consists of Ser133, Tyr147, and Lys151[7]. The enzyme is specific for NAD+/NADH over NADP+/NADPH[7].

The Product: cis-4-Hydroxy-L-proline - A Bioactive Proline Analog

The product of the BDH2-catalyzed reaction, cis-4-hydroxy-L-proline, is a proline analog with significant biological activities. It acts as an inhibitor of collagen synthesis and extracellular deposition[9][10]. By preventing the formation of the stable triple-helical structure of collagen, it can inhibit the growth of fibroblasts[10]. This has led to its investigation as an anticancer agent, as it can inhibit the growth of tumors that rely on a collagen-rich extracellular matrix[9]. Furthermore, cis-4-hydroxy-L-proline has been shown to induce the degradation of newly synthesized, defective collagen within fibroblasts through a lysosomal pathway[11].

Potential Biosynthetic Origins of 4-Oxo-L-proline

While the catabolism of 4-Oxo-L-proline is now understood, its biosynthetic origin in mammals remains an open area of investigation. Several plausible routes for its formation exist:

-

Enzymatic Oxidation of L-proline: The direct enzymatic oxidation of L-proline at the C4 position is a likely pathway. Proline dehydrogenase (PRODH/POX), a mitochondrial enzyme, catalyzes the oxidation of proline to Δ¹-pyrroline-5-carboxylate (P5C)[12]. While this enzyme is not known to produce 4-Oxo-L-proline, the existence of other, yet to be fully characterized, oxidoreductases that could act on proline cannot be ruled out.

-

Non-Enzymatic Oxidation: L-proline can be hydroxylated non-enzymatically by reduced oxygen species (ROS)[13]. This process can generate various hydroxyproline isomers. It is conceivable that a 4-hydroxy-L-proline intermediate formed through oxidative stress could be subsequently oxidized to 4-Oxo-L-proline, either enzymatically or non-enzymatically.

-

Dietary Intake and Gut Microbiome: As previously mentioned, 4-Oxoproline has been detected in food sources like milk[3]. It is also possible that gut bacteria, such as Paraburkholderia, could produce 4-Oxo-L-proline, which may then be absorbed by the host.

The following diagram illustrates the known metabolic pathway of 4-Oxo-L-proline and a hypothetical route for its formation.

Figure 1: Known and hypothetical metabolic pathways of 4-Oxo-L-proline.

Experimental Protocols

This section provides detailed methodologies for the study of 4-Oxo-L-proline and its related metabolic pathway.

Quantification of 4-Oxo-L-proline in Biological Samples by LC-MS/MS

Principle: This method involves the separation of the analyte from complex biological matrices using liquid chromatography followed by its detection and quantification using tandem mass spectrometry.

Methodology:

-

Sample Preparation (from Plasma/Serum):

-

To 100 µL of plasma or serum, add an internal standard (e.g., a stable isotope-labeled 4-Oxo-L-proline).

-

Deproteinize the sample by adding 400 µL of ice-cold methanol.

-

Vortex vigorously for 1 minute and incubate at -20°C for 20 minutes to precipitate proteins.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the dried extract in 100 µL of the initial mobile phase.

-

-

Liquid Chromatography (LC):

-

Column: A Hydrophilic Interaction Liquid Chromatography (HILIC) column is recommended for the separation of this polar analyte.

-

Mobile Phase A: 10 mM Ammonium formate in water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A gradient elution from high to low organic content will be necessary. A typical starting condition would be 95% B, held for 1 minute, followed by a linear gradient to 50% B over 10 minutes.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5-10 µL.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.

-

Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions for 4-Oxo-L-proline and its internal standard must be determined by infusing the pure compounds into the mass spectrometer.

-

Hypothetical MRM transition for 4-Oxo-L-proline (MW: 129.11): Precursor ion [M+H]+ at m/z 130.0, with product ions resulting from the loss of water (m/z 112.0) and the carboxyl group (m/z 84.0).

-

-

Data Analysis: Quantify the analyte by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared in a similar biological matrix.

-

Recombinant Expression and Purification of Human 4-Oxo-L-proline Reductase (BDH2)

Human BDH2 can be expressed in E. coli as a His-tagged fusion protein for purification and subsequent characterization[4][6][15][16].

Methodology:

-

Cloning:

-

Synthesize the human BDH2 gene (UniProt: Q9BUT1) with codon optimization for E. coli expression.

-

Clone the gene into an expression vector such as pET-28a(+) to generate an N-terminal His6-tagged fusion protein.

-

-

Expression:

-

Transform the expression plasmid into an appropriate E. coli strain (e.g., BL21(DE3)).

-

Grow the cells in LB medium containing the appropriate antibiotic at 37°C to an OD600 of 0.6-0.8.

-

Induce protein expression with 0.5 mM IPTG and continue to grow the culture at 18°C for 16-20 hours.

-

Harvest the cells by centrifugation.

-

-

Purification:

-

Resuspend the cell pellet in lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, and protease inhibitors).

-

Lyse the cells by sonication on ice.

-

Clarify the lysate by centrifugation at 18,000 x g for 30 minutes at 4°C.

-

Load the supernatant onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.

-

Wash the column with wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole, 1 mM DTT).

-

Elute the His-tagged BDH2 protein with elution buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole, 1 mM DTT).

-

Dialyze the eluted protein against a storage buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT, 10% glycerol) and store at -80°C.

-

Assess purity by SDS-PAGE.

-

Enzymatic Assay of 4-Oxo-L-proline Reductase (BDH2) Activity

The activity of BDH2 can be monitored spectrophotometrically by following the oxidation of NADH at 340 nm[7].

Methodology:

-

Reaction Mixture (in a 1 mL cuvette):

-

850 µL of assay buffer (100 mM HEPES, pH 7.0, 12.5 mM NaCl, 1 mM DTT).

-

100 µL of 2 mM NADH solution.

-

50 µL of purified BDH2 enzyme (e.g., 10-50 nM final concentration).

-

Incubate at 25°C for 5 minutes to establish a baseline.

-

-

Initiate the Reaction:

-

Add 10 µL of 100 mM 4-Oxo-L-proline solution (final concentration 1 mM).

-

Mix quickly by inverting the cuvette.

-

-

Measurement:

-

Monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.

-

The rate of NADH oxidation is proportional to the enzyme activity.

-

-

Calculation of Specific Activity:

-

Use the Beer-Lambert law (ε of NADH at 340 nm = 6220 M⁻¹cm⁻¹) to calculate the rate of NADH consumption.

-

Specific activity can be expressed as µmol of NADH oxidized per minute per mg of protein.

-

The following diagram outlines the experimental workflow for the study of 4-Oxo-L-proline.

Figure 2: Experimental workflow for the investigation of 4-Oxo-L-proline and its metabolizing enzyme.

Concluding Remarks and Future Directions

4-Oxo-L-proline stands as a compelling example of a metabolite whose biological significance is just beginning to be unveiled. The definitive establishment of its status as a natural human metabolite awaits more extensive metabolomic studies. Elucidating its complete biosynthetic pathway is a critical next step to fully understand its physiological regulation. The connection between 4-Oxo-L-proline metabolism and the production of the anticancer compound cis-4-hydroxy-L-proline opens exciting avenues for therapeutic intervention. Future research should focus on:

-

Validating and quantifying endogenous 4-Oxo-L-proline in various human tissues and fluids in both healthy and diseased states.

-

Identifying the enzyme(s) responsible for its biosynthesis in mammals.

-

Further exploring the therapeutic potential of modulating the BDH2 pathway in cancer and fibrotic diseases.

-

Investigating the potential role of 4-Oxo-L-proline as a biomarker for specific pathological conditions.

This guide provides a solid foundation for researchers to embark on these exciting lines of inquiry, paving the way for a deeper understanding of this enigmatic amino acid and its role in human health and disease.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 107541, 4-oxo-L-proline. Retrieved from [Link]

-

Antibodies.com. (n.d.). Recombinant Human BDH2 Protein (N-terminal His Tag) (A62654). Retrieved from [Link]

-

Kwiatkowski, S., et al. (2021). β-hydroxybutyrate Dehydrogenase (BDH2) is 4-oxo-L-proline Reductase (EC 1.1.1.104). bioRxiv. [Link]

-

Labbé, G., et al. (2022). Kinetic and Thermodynamic Characterization of Human 4-Oxo-l-proline Reductase Catalysis. Biochemistry. [Link]

-

Neblock, D. S., & Berg, R. A. (1982). The effect of cis-4-hydroxy-L-proline on intracellular degradation of newly synthesized collagen by freshly isolated chick tendon fibroblasts. Connective tissue research, 10(3-4), 297–301. [Link]

-

enQuire BioReagents. (n.d.). Recombinant Human BDH2 Protein. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). Showing metabocard for 4-Oxo-L-proline (HMDB0246561). Retrieved from [Link]

-

Eldred, E. W., et al. (1988). Effects of cis-4-hydroxy-L-proline, and inhibitor of Schwann cell differentiation, on the secretion of collagenous and noncollagenous proteins by Schwann cells. Experimental cell research, 174(2), 491–501. [Link]

-

Wikipedia. (n.d.). Hydroxyproline. Retrieved from [Link]

-

Aledo, J. C. (2019). Proline Oxidation Supports Mitochondrial ATP Production When Complex I Is Inhibited. Antioxidants, 8(11), 548. [Link]

-

Trelstad, R. L., Lawley, K. R., & Holmes, L. B. (1981). Nonenzymatic hydroxylations of proline and lysine by reduced oxygen derivatives. Nature, 289(5795), 310–312. [Link]

-

Forlani, G., & Funck, D. (2020). A Specific and Sensitive Enzymatic Assay for the Quantitation of L-Proline. Frontiers in plant science, 11, 582026. [Link]

-

Hamase, K., et al. (2024). Development of a two-dimensional LC-MS/MS system for the determination of proline and 4-hydroxyproline enantiomers in biological and food samples. Analytical Sciences. [Link]

-

FooDB. (n.d.). Showing Compound 4-Oxoproline (FDB098374). Retrieved from [Link]

-

Phang, J. M., Valle, D., & Kowaloff, E. M. (1975). Proline biosynthesis and degradation in mammalian cells and tissue. Annals of clinical and laboratory science, 5(4), 298–302. [Link]

-

Wang, J., et al. (2019). 4-Oxoproline as a Site-Specific Infrared Probe: Application to Assess Proline Isomerization and Dimer Formation. The journal of physical chemistry. B, 123(24), 5079–5085. [Link]

-

Wang, J., et al. (2019). 4-Oxoproline as a Site-Specific Infrared Probe: Application To Assess Proline Isomerization and Dimer Formation. The journal of physical chemistry. B, 123(24), 5079–5085. [Link]

-

Schweiger, P., et al. (2012). Proline Availability Regulates Proline-4-Hydroxylase Synthesis and Substrate Uptake in Proline-Hydroxylating Recombinant Escherichia coli. Applied and environmental microbiology, 78(21), 7780–7787. [Link]

-

Wikipedia. (n.d.). 4-oxoproline reductase. Retrieved from [Link]

-

D'Aniello, C., & Fico, A. (2021). Proline metabolism and redox; maintaining a balance in health and disease. Amino acids, 53(9), 1339–1349. [Link]

-

Labbé, G., et al. (2022). Kinetic and thermodynamic characterization of human 4-oxo-L-proline reductase catalysis. Biochemistry. [Link]

-

Forlani, G., & Funck, D. (2020). A Specific and Sensitive Enzymatic Assay for the Quantitation of L-Proline. Frontiers in plant science, 11, 582026. [Link]

-

Loenarz, C., et al. (2014). Studies on the selectivity of proline hydroxylases reveal new substrates including bicycles. Bioorganic & medicinal chemistry, 22(20), 5603–5608. [Link]

-

Hall, G., et al. (2004). Determination of hydroxyproline in plasma and tissue using electrospray mass spectrometry. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 801(2), 269–275. [Link]

-

Indriastuti, R., et al. (2023). Metabolomics Study Reveals Biomarker L-Proline as Potential Stress-Protectant Compound for High-Temperature Bioethanol Fermentation by Yeast Pichia kudriavzevii 1P4. Applied biochemistry and biotechnology, 195(8), 5035–5051. [Link]

-

Al-Rawi, R., et al. (2022). Systematic characterization of site-specific proline hydroxylation using hydrophilic interaction chromatography and mass spectrometry. eLife, 11, e78571. [Link]

-

Hu, W., et al. (2015). Determination of Proline in Human Serum by a Robust LC-MS/MS Method: Application to Identification of Human Metabolites as Candidate Biomarkers for Esophageal Cancer Early Detection and Risk Stratification. Biomedical chromatography : BMC, 29(4), 570–577. [Link]

-

Krishnan, N., et al. (2008). Proline modulates the intracellular redox environment and protects mammalian cells against oxidative stress. Free radical biology & medicine, 44(4), 671–681. [Link]

-

D'Aniello, C. (2020). The Multifaceted Roles of Proline in Cell Behavior. Frontiers in cell and developmental biology, 8, 592577. [Link]

-

Phang, J. M., Valle, D., & Kowaloff, E. M. (1975). Proline biosynthesis and degradation in mammalian cells and tissue. Semantic Scholar. [Link]

-

Wu, G., et al. (2011). Proline and hydroxyproline metabolism: implications for animal and human nutrition. Amino acids, 40(4), 1053–1063. [Link]

Sources

- 1. Human Metabolome Database: Showing metabocard for 4-Oxo-L-proline (HMDB0246561) [hmdb.ca]

- 2. 4-oxo-L-proline | C5H7NO3 | CID 107541 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Showing Compound 4-Oxoproline (FDB098374) - FooDB [foodb.ca]

- 4. biorxiv.org [biorxiv.org]

- 5. 4-oxoproline reductase - Wikipedia [en.wikipedia.org]

- 6. Recombinant Human BDH2 protein (ab103058) | Abcam [abcam.com]

- 7. Kinetic and Thermodynamic Characterization of Human 4-Oxo-l-proline Reductase Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]

- 9. medchemexpress.com [medchemexpress.com]

- 10. cis-4-Hydroxy-L-proline | Endogenous Metabolite | TargetMol [targetmol.com]

- 11. The effect of cis-4-hydroxy-L-proline on intracellular degradation of newly synthesized collagen by freshly isolated chick tendon fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Proline Oxidation Supports Mitochondrial ATP Production When Complex I Is Inhibited [mdpi.com]

- 13. Nonenzymatic hydroxylations of proline and lysine by reduced oxygen derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Development of a two-dimensional LC-MS/MS system for the determination of proline and 4-hydroxyproline enantiomers in biological and food samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Recombinant Human BDH2 Protein (His Tag) (A62654) [antibodies.com]

- 16. mybiosource.com [mybiosource.com]

An In-depth Technical Guide to the Structure and Application of 4-Oxo-L-proline Derivatives

This guide provides a comprehensive exploration of 4-Oxo-L-proline, a pivotal non-proteinogenic amino acid derivative. We will delve into its unique structural characteristics, conformational dynamics, synthesis, and its versatile applications as a building block in modern medicinal chemistry and peptide science. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the distinct properties of this scaffold in their work.

Introduction: The Significance of a Constrained Scaffold

Proline and its derivatives are unique among amino acids due to the conformational constraints imposed by their cyclic pyrrolidine side chain.[1] This rigidity limits the available main-chain torsion angles, making proline a critical determinant of protein structure, particularly in turns and loops.[1][2] 4-Oxo-L-proline, the L-enantiomer of 4-oxoproline, introduces a ketone at the C4 position, further modulating the electronic and steric properties of the ring.[3][4][5] This modification not only provides a reactive handle for chemical diversification but also subtly influences the conformational preferences of the scaffold. Its role as a key intermediate in the synthesis of various pharmaceuticals underscores its importance in drug discovery and development.[6][7]

Part 1: Core Structure and Conformational Dynamics

The defining features of the 4-Oxo-L-proline structure are the L-configuration at the alpha-carbon (C2) and the ketone at the gamma-carbon (C4). These elements dictate the molecule's three-dimensional shape and its behavior when incorporated into larger molecules.

Pyrrolidine Ring Pucker

The five-membered pyrrolidine ring is not planar and exists in a dynamic equilibrium between two primary puckered conformations: C4-endo (up) and C4-exo (down).[1][8] The substituent at the C4 position strongly influences this equilibrium. In 4-Oxo-L-proline, the sp²-hybridized carbonyl carbon tends to flatten the ring compared to proline or 4-hydroxyproline. This puckering is critical as it directly correlates with the main chain φ and ψ torsion angles in a peptide, with an exo pucker generally favoring more compact conformations and an endo pucker favoring more extended ones.[1]

Cis-Trans Amide Bond Isomerization

Like all prolyl bonds, the peptide bond preceding a 4-Oxo-L-proline residue can exist in either a trans or cis conformation. This isomerization is often a rate-limiting step in protein folding.[1] The ring pucker and the amide bond conformation are coupled; the trans amide bond is stabilized by the exo ring pucker, while the cis conformation strongly prefers the endo pucker.[1] The electron-withdrawing nature of the 4-oxo group can influence this equilibrium through stereoelectronic effects, a factor that can be exploited in peptide design.[9]

Part 2: Synthesis of 4-Oxo-L-proline Derivatives

The most prevalent and economically viable route to 4-Oxo-L-proline derivatives is the oxidation of the readily available and inexpensive amino acid, L-hydroxyproline (Hyp).[1][6] The key to a successful synthesis is the selective oxidation of the secondary alcohol at C4 without affecting the secondary amine or the carboxylic acid.

N-Protection and Oxidation

To control the reaction, the nitrogen atom is typically first protected, most commonly with a tert-butyloxycarbonyl (Boc) group. The resulting N-Boc-L-hydroxyproline is then subjected to oxidation. Modern protocols favor environmentally benign reagents. A highly efficient method involves the use of sodium hypochlorite (bleach) in the presence of a catalytic amount of (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO).[6] This system provides high yields and purity, making it suitable for industrial-scale production.[6]

Experimental Protocol: Synthesis of N-Boc-4-oxo-L-proline

The following protocol is a representative example of a modern synthetic approach.

-

N-Protection: L-hydroxyproline is reacted with di-tert-butyl dicarbonate (Boc)₂O under basic conditions (e.g., in the presence of NaOH) in an aqueous/organic solvent mixture to yield N-Boc-L-hydroxyproline.

-

Oxidation: The protected starting material is dissolved in an appropriate solvent system. The solution is cooled, and a catalytic amount of TEMPO is added, followed by the slow addition of an oxidant like sodium hypochlorite.[6]

-

Work-up and Purification: The reaction is quenched (e.g., with sodium thiosulfate), acidified, and the product is extracted with an organic solvent. The organic layers are combined, dried, and concentrated. The final product, N-Boc-4-oxo-L-proline, is typically purified by crystallization or chromatography.[6]

| Parameter | Value / Condition | Reference |

| Starting Material | L-hydroxyproline | [6] |

| Protecting Group | Boc (tert-butyloxycarbonyl) | [6] |

| Oxidation System | TEMPO / NaOCl | [6] |

| Typical Yield | >75% | [6] |

| Purity (HPLC) | >99% | [6] |

Table 1: Representative data for the synthesis of N-Boc-4-oxo-L-proline.

Part 3: Chemical Reactivity and Derivatization

The true utility of 4-Oxo-L-proline lies in its capacity as a versatile synthetic intermediate. The N-protected form, N-Boc-4-oxo-L-proline, presents three primary sites for chemical modification, allowing for the creation of a diverse library of proline analogs.

-

The C4 Ketone: This is the most versatile reaction site. It is susceptible to a wide range of carbonyl chemistry, including:

-

Reductive Amination: To introduce primary or secondary amines, creating 4-amino-proline derivatives.[1]

-

Wittig Olefination: To form C4-alkylidene prolines.

-

Nucleophilic Addition: Grignard or organolithium reagents can add to the carbonyl, forming tertiary alcohols.

-

Fluorination: Can be converted to 4,4-difluoroproline or, after reduction, to 4-fluoroproline, derivatives known to impart significant conformational effects.[1][9]

-

-

The Secondary Amine (N1): After removal of the Boc protecting group, the nitrogen can be acylated, alkylated, or used in peptide coupling reactions.

-

The Carboxylic Acid (C2): The carboxyl group can be esterified or activated for amide bond formation, enabling the incorporation of the modified proline scaffold into peptide chains.

Part 4: Applications in Drug Discovery and Peptide Science

The ability to precisely control the conformation and functionality of the proline ring makes 4-Oxo-L-proline derivatives invaluable tools for drug development.

-

Pharmaceutical Intermediates: N-Boc-4-oxo-L-proline is a documented intermediate in the synthesis of important drugs, including the antidiabetic agent Teneligliptin and the hepatitis C antiviral Ledipasvir.[6] Its structure is a core component of these bioactive molecules.

-

Peptide Conformation Control: Incorporating derivatives synthesized from 4-oxo-proline into peptides allows for the stabilization of specific secondary structures like β-turns or polyproline helices.[1][2] This is a key strategy in peptidomimetic design to enhance biological activity, improve metabolic stability, and increase receptor binding affinity. For instance, substituting proline with 4-fluoroproline (accessible from 4-oxoproline) can dramatically increase the stability of the collagen triple helix due to stereoelectronic effects.[9]

-

Bioorthogonal Chemistry: The ketone handle can be used to attach probes, imaging agents, or other molecules to a peptide or protein in a highly specific manner using reactions like oxime ligation.[1] This enables the study of biological processes and the development of targeted therapeutics.

Part 5: Analytical and Spectroscopic Characterization

Accurate characterization of 4-Oxo-L-proline and its derivatives is essential for confirming their identity and purity.

| Technique | Observation | Significance | Reference |

| ¹H NMR | Protons adjacent to the C4 ketone (at C3 and C5) show characteristic downfield shifts. The spectrum can be complex due to the rigid ring structure. | Confirms the presence of the 4-oxo group and provides information on the ring conformation. | [1][6] |

| ¹³C NMR | A distinct signal in the carbonyl region (~205-215 ppm) corresponding to the C4 ketone. | Unambiguously identifies the ketone functional group. | [10] |

| FT-IR | Strong C=O stretching vibration between 1720–1800 cm⁻¹. This peak is often in an uncongested region of the IR spectrum. | Provides a sensitive and specific probe for the local electrostatic environment of the ketone. | [11][12] |

| Mass Spec. | Molecular ion peak corresponding to the calculated exact mass (e.g., C₅H₇NO₃ = 129.04 g/mol ). | Confirms the molecular weight and elemental composition. | [4][13] |

Table 2: Summary of key analytical data for the characterization of 4-Oxo-L-proline derivatives.

In aqueous solutions, it is noteworthy that the ketone can exist in equilibrium with its hydrate form, which can sometimes be observed by NMR spectroscopy.[1]

Conclusion

4-Oxo-L-proline is more than just a modified amino acid; it is a powerful and versatile platform for chemical innovation. Its constrained conformational properties, combined with the reactive ketone handle, provide medicinal chemists and peptide scientists with a unique tool to engineer molecules with tailored properties. From enhancing the stability of therapeutic peptides to serving as a cornerstone in the synthesis of small molecule drugs, the applications of 4-Oxo-L-proline derivatives continue to expand, cementing their role in the advancement of pharmaceutical sciences.

References

- CN104788353A - Method for synthesizing 4-oxo-L-proline derivative. Google Patents.

-

Samli, B., et al. (2017). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. Accounts of Chemical Research, 50(7), 1736-1748. Available at: [Link]

-

4-oxo-L-proline | C5H7NO3 | CID 107541. PubChem, National Institutes of Health. Available at: [Link]

-

Chen, R. R., et al. (2021). Metabolic engineering strategy for synthetizing trans-4-hydroxy-l-proline in microorganisms. Synthetic and Systems Biotechnology, 6(2), 79-87. Available at: [Link]

-

Taleb, A., et al. (2016). 3-Substituted Prolines: From Synthesis to Structural Applications, from Peptides to Foldamers. Molecules, 21(5), 629. Available at: [Link]

-

HMDB0246561: 4-Oxo-L-proline. Human Metabolome Database. Available at: [Link]

-

Abaskharon, R. M., et al. (2019). 4-Oxoproline as a Site-Specific Infrared Probe: Application To Assess Proline Isomerization and Dimer Formation. The Journal of Physical Chemistry B, 123(24), 5079-5085. Available at: [Link]

-

Synthesis of 4-(Arylmethyl)proline Derivatives. ResearchGate. Available at: [Link]

-

Vedejs, E., et al. (2005). Locked conformations for proline pyrrolidine ring: synthesis and conformational analysis of cis- and trans-4-tert-butylprolines. The Journal of Organic Chemistry, 70(16), 6431-6439. Available at: [Link]

-

Abaskharon, R. M., et al. (2019). 4-Oxoproline as a Site-Specific Infrared Probe: Application to Assess Proline Isomerization and Dimer Formation. The Journal of Physical Chemistry B, 123(24), 5079-5085. Available at: [Link]

-

4-oxo-L-proline (CHEBI:16821). EMBL-EBI. Available at: [Link]

-

Mitra, A., et al. (2020). Conformational landscape of substituted prolines. Journal of the Indian Institute of Science, 100(1), 223-236. Available at: [Link]

-

Horng, J. C., & Raines, R. T. (2017). 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins. Topics in Heterocyclic Chemistry, 48, 1-25. Available at: [Link]

-

Proline derivatives used in this study. ResearchGate. Available at: [Link]

-

FT-IR spectra of (a) L-proline, (b) Fe3O4@L-proline, and (c) Fe3O4@L-proline-SO3H. ResearchGate. Available at: [Link]

-

Al-Ostath, N., et al. (2024). Green Synthesis, Characterization, and Biological Activity of 4-Aminoquinoline Derivatives: Exploring Antibacterial Efficacy, MRSA Inhibition, and PBP2a Docking Insights. Molecules, 29(13), 3073. Available at: [Link]

-

de la Fuente, J. L., et al. (2023). A New Approach in Prebiotic Chemistry Studies: Proline Sorption Triggered by Mineral Surfaces Analysed Using XPS. Life, 13(4), 908. Available at: [Link]

-

Tanner, J. J., et al. (2018). Evidence for Proline Catabolic Enzymes in the Metabolism of Thiazolidine Carboxylates. Biochemistry, 57(11), 1735-1744. Available at: [Link]

Sources

- 1. Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Locked conformations for proline pyrrolidine ring: synthesis and conformational analysis of cis- and trans-4-tert-butylprolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 4-oxo-L-proline CAS#: 4347-18-6 [chemicalbook.com]

- 4. 4-oxo-L-proline | C5H7NO3 | CID 107541 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-oxo-L-proline (CHEBI:16821) [ebi.ac.uk]

- 6. CN104788353A - Method for synthesizing 4-oxo-L-proline derivative - Google Patents [patents.google.com]

- 7. chemimpex.com [chemimpex.com]

- 8. Conformational landscape of substituted prolines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Green Synthesis, Characterization, and Biological Activity of 4-Aminoquinoline Derivatives: Exploring Antibacterial Efficacy, MRSA Inhibition, and PBP2a Docking Insights [mdpi.com]

- 11. 4-Oxoproline as a Site-Specific Infrared Probe: Application To Assess Proline Isomerization and Dimer Formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. 4-Oxoproline as a Site-Specific Infrared Probe: Application to Assess Proline Isomerization and Dimer Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Evidence for Proline Catabolic Enzymes in the Metabolism of Thiazolidine Carboxylates - PMC [pmc.ncbi.nlm.nih.gov]

Initial Investigations into 4-Oxo-L-proline Bioactivity: A Strategic Framework

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

4-Oxo-L-proline is a non-proteinogenic amino acid and a proline derivative that occupies a compelling intersection of cellular metabolism and synthetic chemistry. While extensively utilized as a chiral building block for high-value pharmaceuticals, its intrinsic bioactivity remains an underexplored frontier.[1][2] This guide delineates a strategic, multi-phased framework for the initial investigation of 4-Oxo-L-proline's biological effects. Moving beyond rote protocol, we present a rationale-driven approach, beginning with broad phenotypic screening and narrowing to specific mechanistic inquiries. The central thesis is to leverage 4-Oxo-L-proline's known metabolic context—specifically its role as a substrate for 4-oxo-L-proline reductase (BDH2) in the synthesis of the oncometabolite cis-4-hydroxy-L-proline—as a logical starting point for hypothesis-driven research.[3] This document serves as a technical playbook for researchers aiming to unlock the therapeutic potential of this intriguing molecule.

Foundational Analysis: Understanding the Molecule

A thorough investigation begins with a clear understanding of the subject. 4-Oxo-L-proline, also known as (2S)-4-oxopyrrolidine-2-carboxylic acid, is a derivative of the amino acid L-proline.[4][5] Its defining feature is a ketone group at the C4 position of the pyrrolidine ring, which introduces distinct chemical properties compared to proline or hydroxyproline.[6] This structural modification is key to its utility as a synthetic intermediate and its potential for unique biological interactions.

Physicochemical Properties